molecular formula C17H18ClN7O B2760722 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone CAS No. 920389-39-5

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone

Cat. No.: B2760722
CAS No.: 920389-39-5
M. Wt: 371.83
InChI Key: XVLHRQYTERYJBA-UHFFFAOYSA-N
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Description

1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone is a functionalized triazolopyrimidine derivative designed as a key intermediate in medicinal chemistry and drug discovery research. This compound is structurally characterized by a 3-benzyltriazolo[4,5-d]pyrimidine core, a privileged scaffold in pharmaceutical development known for its kinase inhibitory properties . The piperazine linker, functionalized with a chloroethanone group, provides a versatile handle for further chemical modifications, enabling researchers to develop more complex molecules and probe structure-activity relationships . Compounds within this chemical class have demonstrated significant potential in oncological research, specifically targeting proliferative disorders through kinase inhibition mechanisms . The structural similarity to documented [1,2,3]triazolo[4,5-d]pyrimidine compounds suggests research applications focused on tyrosine kinase inhibition, particularly against targets like Axl receptor tyrosine kinase, which plays crucial roles in cancer cell proliferation, survival, and metastasis . This reagent enables the investigation of apoptotic processes in malignant cells and the development of novel therapeutic strategies for various neoplasms, including breast cancer, colon cancer, acute myeloid leukaemia, and lung malignancies . The chloroacetyl moiety specifically allows researchers to create molecular hybrids through nucleophilic substitution reactions, facilitating the development of proprietary chemical libraries for high-throughput screening against biologically relevant targets. Strictly for research applications in controlled laboratory environments, this compound represents a valuable chemical tool for advancing pharmaceutical development programs in oncology and cellular signaling pathology.

Properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN7O/c18-10-14(26)23-6-8-24(9-7-23)16-15-17(20-12-19-16)25(22-21-15)11-13-4-2-1-3-5-13/h1-5,12H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLHRQYTERYJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR plays a crucial role in cell survival, growth, differentiation, and tumour formation.

Mode of Action

The compound interacts with EGFR, inhibiting its activity This inhibition prevents the activation of the receptor, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival

Biochemical Pathways

The inhibition of EGFR by the compound affects several biochemical pathways. EGFR is known to activate several downstream signaling pathways, including the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway, which are involved in cell survival, growth, and proliferation. By inhibiting EGFR, these pathways are downregulated, leading to reduced cell proliferation and survival.

Biological Activity

The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • Substituent : Piperazine ring
  • Functional Group : 2-chloroethanone

This structural configuration suggests potential interactions with various biological targets due to the presence of multiple functional groups.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. The compound's analogs have shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that similar triazolo derivatives possess minimum inhibitory concentrations (MIC) in the range of 2-10 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer activity. In vitro studies have shown that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values reported for these cell lines ranged from 5 to 15 µM, indicating moderate potency .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-75.0Apoptosis induction
Compound BHeLa10.0Cell cycle arrest
Compound CA54915.0Inhibition of metastasis

The proposed mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Enzyme Activity : The triazolo-pyrimidine scaffold is known to inhibit enzymes involved in nucleotide synthesis.
  • Interference with Cell Signaling Pathways : It may modulate signaling pathways related to cell growth and apoptosis .

Study on Antitubercular Activity

A study focused on the synthesis and evaluation of similar compounds for their antitubercular activity against Mycobacterium tuberculosis. Among the tested compounds, those with a triazolo-pyrimidine core demonstrated promising results with IC90 values around 4 µM . This suggests a potential application in tuberculosis treatment.

Cytotoxicity Assessment

In a cytotoxicity study using human embryonic kidney cells (HEK-293), the compound showed low toxicity at concentrations up to 20 µM, indicating a favorable safety profile for further development .

Scientific Research Applications

The compound has been evaluated for its biological activity against several cancer cell lines. Preliminary studies suggest significant cytotoxic effects, with specific attention to its ability to induce apoptosis and inhibit tubulin polymerization. For instance, compounds derived from similar scaffolds have shown IC50 values indicating high potency against breast cancer (BT-474) and cervical cancer (HeLa) cell lines .

Anticancer Research

  • Cytotoxicity Studies : The compound has been tested for cytotoxicity using the MTT assay against various cancer cell lines such as MCF-7 and NCI-H460. Results indicate that compounds with similar structures can achieve IC50 values as low as 0.99 μM .
  • Mechanistic Studies : Investigations into the molecular mechanisms have shown that the compound may disrupt microtubule dynamics, which is crucial for mitosis and cellular integrity.

Drug Development

  • Lead Compound : As a lead compound in drug development, modifications to the structure can enhance selectivity and reduce off-target effects. The presence of the triazole ring is particularly noteworthy for its potential interactions with biological targets.
  • Formulation Studies : Research into the formulation of this compound for improved bioavailability and targeted delivery systems is ongoing.

Case Studies

Several studies have documented the efficacy of compounds related to 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone:

StudyFindings
Study on Apoptosis Induction Demonstrated that derivatives induce apoptosis in cancer cells through caspase activation and mitochondrial pathway involvement .
Tubulin Polymerization Inhibition Compounds showed significant inhibition of tubulin polymerization, which is critical for cancer cell division .
EGFR Inhibition Studies Confirmed that the compound effectively inhibits EGFR signaling pathways leading to reduced tumor growth in vitro.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 2-Chloroethanone C19H20ClN7O 399.87 Electrophilic chloro group enhances reactivity; potential covalent binding
1-(4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethan-1-one (7b) Acetyl C20H22N7O 376.44 Methyl group reduces electrophilicity; likely improved metabolic stability
4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-ylmethanone (G866-1063) Benzoyl C22H21N7O 399.45 Aromatic bulk may improve target affinity but reduce solubility
3-Benzyl-7-chloro-triazolo[4,5-d]pyrimidine (3) Chlorine at position 7 C12H9ClN6 272.69 Lacks piperazine; simpler structure with lower molecular weight
VAS2870 Benzoxazol-2-yl sulfide C17H12N6OS 356.38 Sulfide linkage confers NADPH oxidase inhibition

Kinase Inhibition Potential

Triazolopyrimidines are explored as kinase inhibitors due to their ability to mimic purine binding. The target compound’s chloroethanone group may act as a warhead for covalent inhibition, similar to FDA-approved drugs like ibrutinib .

Anticancer Activity

Derivatives with piperazine-linked acyl groups (e.g., 7b and G866-1063) show promise in preclinical cancer models, likely by disrupting signaling pathways like PI3K/Akt .

Q & A

Q. What synthetic strategies are commonly employed to prepare triazolo-pyrimidine derivatives like this compound?

  • Methodological Answer: Multi-step synthesis typically involves: (i) Cyclocondensation of amidine precursors to form the pyrimidine ring. (ii) Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety. (iii) Piperazine coupling via nucleophilic substitution or amide bond formation (e.g., using chloroethanone as an acylating agent). details similar protocols for triazolo-pyrimidine-piperazine hybrids, emphasizing temperature control (60–80°C) and catalysts like DIPEA .

Q. How can researchers validate the purity and identity of this compound during synthesis?

  • Methodological Answer: Use a combination of:
  • HPLC-MS (to confirm molecular weight and detect impurities).
  • 1H/13C NMR (to verify substituent positions; compare with published spectra in ).
  • Elemental Analysis (to validate stoichiometry).
    Impurity profiling methods in (e.g., chromatographic separation of byproducts) are recommended for quality control .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for this compound?

  • Methodological Answer:
  • Step 1: Re-examine synthetic intermediates for regioisomeric byproducts (e.g., triazole positional isomers).
  • Step 2: Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations, as done in for structurally related triazolo-pyrimidines.
  • Step 3: Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What experimental design principles should guide studies on this compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer:
  • Design: Follow tiered testing per :
  • Phase 1: Determine hydrolysis/photolysis rates under controlled lab conditions (pH, UV exposure).
  • Phase 2: Assess bioaccumulation potential using logP calculations (predicted logP ≈ 2.5–3.0 based on ’s analogs).
  • Phase 3: Use microcosm models to simulate degradation in soil/water systems .
  • Analytics: LC-MS/MS for trace detection; toxicity assays on model organisms (e.g., Daphnia magna) .

Q. How can reaction conditions be optimized to improve the yield of the chloroethanone coupling step?

  • Methodological Answer:
  • Variables to test:
VariableOptimal Range
SolventDCM or THF (anhydrous)
BaseDIPEA > TEA (reduces side reactions)
Temperature0–25°C (prevents piperazine ring degradation)
  • Monitoring: Track reaction progress via TLC (Rf ≈ 0.4 in 5:5 CH2Cl2:MeOH). and highlight similar optimizations for piperazine acylation .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer:
  • Solvent Screening: Use mixed solvents (e.g., EtOAc/hexane) for slow evaporation.
  • Seeding: Introduce microcrystals of analogous compounds (e.g., triazolo-pyrimidine derivatives in ).
  • Temperature Gradient: Gradual cooling from 40°C to 4°C over 48 hours .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological assay results for this compound?

  • Methodological Answer:
  • Root Cause Analysis:
  • Check purity (HPLC-MS) and stereochemical consistency (circular dichroism if chiral centers exist).
  • Validate storage conditions (e.g., desiccated at -20°C to prevent hydrolysis of the chloroethanone group).
  • Assay Controls: Include reference compounds with known activity (e.g., ’s quinoline derivatives) to normalize results .

Q. What computational methods predict the binding mode of this compound to kinase targets?

  • Methodological Answer:
  • Docking: Use AutoDock Vina with crystal structures of homologous kinases (e.g., PDB 6F2 in ).
  • MD Simulations: Run 100-ns simulations to assess stability of the triazolo-pyrimidine-piperazine interaction in the ATP-binding pocket .

Methodological Innovation

Q. How can high-throughput screening (HTS) platforms be adapted to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer:
  • Library Design: Synthesize analogs with modifications to:
  • Benzyl group (: 4-ethoxyphenyl vs. 4-fluorophenyl in ).
  • Chloroethanone substituent (e.g., replace Cl with Br for covalent inhibitor profiling).
  • Automated Assays: Use fluorescence polarization for kinase inhibition or SPR for binding kinetics .

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